Cas no 1006352-67-5 (2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid)

2-{(1,3-Dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid is a specialized organic compound featuring a pyrazole core functionalized with a methylsulfanylacetic acid moiety. Its molecular structure combines the reactivity of the pyrazole heterocycle with the versatility of the thioether and carboxylic acid groups, making it a valuable intermediate in synthetic chemistry. The compound is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to act as a building block for more complex molecules. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in multi-step synthesis. The presence of both sulfur and carboxyl functionalities allows for diverse derivatization, enabling tailored applications in medicinal and materials chemistry.
2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid structure
1006352-67-5 structure
Product name:2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid
CAS No:1006352-67-5
MF:C8H12N2O2S
MW:200.258
MDL:MFCD04970137
CID:3059507

2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • (1,3-Dimethyl-1H-pyrazol-4-ylmethylsulfanyl)-acetic acid
    • ([(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]thio)acetic acid
    • 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid
    • MDL: MFCD04970137
    • Inchi: InChI=1S/C8H12N2O2S/c1-6-7(3-10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12)
    • InChI Key: GQEIVKMZGKCEMT-UHFFFAOYSA-N
    • SMILES: CC1=NN(C)C=C1CSCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM483593-5g
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
1006352-67-5 97%
5g
$779 2022-06-14
Enamine
EN300-92817-5.0g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
5.0g
$1279.0 2023-02-11
Enamine
EN300-92817-0.5g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
0.5g
$441.0 2023-09-01
Enamine
EN300-92817-1g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
1g
$566.0 2023-09-01
Enamine
EN300-92817-10g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
10g
$2169.0 2023-09-01
Chemenu
CM483593-1g
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
1006352-67-5 97%
1g
$262 2022-06-14
Enamine
EN300-92817-1.0g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
1.0g
$566.0 2023-02-11
Enamine
EN300-92817-0.05g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
0.05g
$132.0 2023-09-01
Enamine
EN300-92817-10.0g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
10.0g
$2169.0 2023-02-11
Enamine
EN300-92817-5g
2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}acetic acid
1006352-67-5
5g
$1279.0 2023-09-01

Additional information on 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid

Introduction to 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid (CAS No. 1006352-67-5)

2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid, also known by its CAS number 1006352-67-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, which include a pyrazole ring and a sulfanyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid can be represented as follows: C9H12N2O2S. The presence of the pyrazole ring and the sulfanyl group imparts specific chemical properties that make this compound a valuable candidate for various research studies. The pyrazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets. The sulfanyl group, on the other hand, can participate in redox reactions and modify the lipophilicity of the molecule.

In recent years, 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory effects, 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid has also been investigated for its potential as an antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that this compound could be a valuable lead for the development of novel anticancer therapies.

The pharmacokinetic properties of 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid have also been explored to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further preclinical and clinical evaluation. Additionally, its low toxicity profile adds to its appeal as a potential therapeutic agent.

In terms of synthetic methods, several routes have been developed to prepare 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid. One common approach involves the reaction of 4-(methylthio)pyrazole with an appropriate acylating agent followed by hydrolysis to obtain the final product. These synthetic strategies have been optimized to improve yield and purity, making large-scale production feasible.

The potential applications of 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid extend beyond inflammation and cancer. Recent studies have explored its effects on metabolic disorders such as diabetes and obesity. Preliminary data suggest that this compound may have beneficial effects on glucose metabolism and lipid homeostasis, opening up new avenues for therapeutic intervention in these conditions.

In conclusion, 2-{(1,3-dimethyl-1H-pyrazol-4-yl)methylsulfanyl}acetic acid (CAS No. 1006352-67-5) is a multifunctional compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd